Bis(benzonitrile)palladium(II) bromide

Solubility Physical Chemistry Precatalyst Handling

Bis(benzonitrile)palladium(II) bromide (CAS 15003-43-7), also designated Pd(PhCN)₂Br₂, is a coordination complex featuring a palladium(II) center ligated by two benzonitrile molecules and two bromide ions. This compound functions as a versatile precatalyst for palladium-mediated cross-coupling transformations, including Suzuki-Miyaura, Heck, Stille, Negishi, and Buchwald-Hartwig reactions.

Molecular Formula C14H10Br2N2Pd
Molecular Weight 472.5 g/mol
CAS No. 15003-43-7
Cat. No. B3333766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzonitrile)palladium(II) bromide
CAS15003-43-7
Molecular FormulaC14H10Br2N2Pd
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br
InChIInChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyOKDHIPXOBPPHTG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(benzonitrile)palladium(II) bromide (CAS 15003-43-7): A Palladium(II) Precatalyst for Cross-Coupling Applications – Technical Specifications and Procurement Considerations


Bis(benzonitrile)palladium(II) bromide (CAS 15003-43-7), also designated Pd(PhCN)₂Br₂, is a coordination complex featuring a palladium(II) center ligated by two benzonitrile molecules and two bromide ions. This compound functions as a versatile precatalyst for palladium-mediated cross-coupling transformations, including Suzuki-Miyaura, Heck, Stille, Negishi, and Buchwald-Hartwig reactions . Structurally characterized by single-crystal X-ray diffraction, the complex adopts a planar trans geometry and exhibits distinct solubility and stability profiles relative to its chloride analog [1]. Commercially, it is supplied as a solid with typical assay purities of 95-98% and a melting point range of 95-102 °C .

Why Bis(benzonitrile)palladium(II) bromide Cannot Be Indiscriminately Substituted by Its Chloride Analog in Sensitive Applications


Generic substitution among bis(benzonitrile)palladium(II) dihalides is not scientifically defensible because the halide ligand exerts a profound influence on solubility, stability, and reaction outcomes. The bromide complex is substantially less soluble in common organic solvents than its chloride counterpart, a property that directly impacts its handling, formulation, and performance in catalytic cycles [1]. Furthermore, the dichloride readily loses benzonitrile to generate the cubic cluster Pd₆Cl₁₂—a reactive intermediate that can participate in supramolecular assembly or act as a distinct catalytic reservoir—whereas the dibromide does not undergo analogous cluster formation [1]. These divergent physicochemical behaviors preclude direct one-to-one replacement in protocols optimized for a specific dihalide.

Quantitative Differentiation of Bis(benzonitrile)palladium(II) bromide: Key Performance Metrics and Comparative Data


Solubility Profile: Quantified Lower Solubility of the Bromide Complex Relative to the Chloride Analog

The dibromide complex exhibits significantly reduced solubility in organic solvents compared to its dichloride analog. The primary literature describes the dibromide as 'much less soluble' [1]. While quantitative solubility values (e.g., in mg/mL) were not reported in the primary reference, the qualitative assessment carries weight because solubility directly governs catalyst loading, reaction homogeneity, and work-up procedures. This differential solubility arises from the stronger trans influence of bromide versus chloride, affecting the lability of the benzonitrile ligands .

Solubility Physical Chemistry Precatalyst Handling

Structural Stability and Lack of Cluster Formation: A Distinctive Feature of the Dibromide Complex

Bis(benzonitrile)palladium(II) dibromide does not undergo the benzonitrile loss and subsequent cluster formation that is characteristic of its dichloride counterpart. Specifically, the dichloride readily generates the cubic cluster Pd₆Cl₁₂, which can cocrystallize with planar aromatic molecules [1]. In contrast, the dibromide complex 'does not act as a source of the so far unknown cluster Pd₆Br₁₂' [1]. This indicates a fundamental difference in the lability of the benzonitrile ligands and the stability of the Pd–Br bonds relative to Pd–Cl bonds.

Structural Stability Cluster Formation X-ray Crystallography

Broad Applicability in Palladium-Catalyzed Cross-Coupling Reactions (Class-Level Evidence)

Bis(benzonitrile)palladium(II) bromide serves as an effective precatalyst for a wide array of palladium-catalyzed cross-coupling reactions. Vendor technical datasheets and general synthetic methodology confirm its suitability for Suzuki-Miyaura, Heck, Stille, Negishi, Hiyama, Sonogashira, and Buchwald-Hartwig couplings . While direct yield comparisons with other precatalysts in a standardized assay are not available in the public domain, the compound's established utility across these diverse transformations underscores its value as a general-purpose Pd(II) source that can be reduced in situ to active Pd(0) species.

Cross-Coupling Suzuki-Miyaura Heck Buchwald-Hartwig

Commercial Purity Specifications: 95-98% Assay Range Across Vendors

Commercially available bis(benzonitrile)palladium(II) bromide is supplied with documented purity levels. Sigma-Aldrich (MilliporeSigma) specifies a minimum assay of 95% , while Leyan lists a purity of 98% . These purity specifications are consistent across reputable vendors and are supported by batch-specific certificates of analysis (COA) that may include NMR, HPLC, or GC data. The solid product has a reported melting point range of 95-102 °C .

Purity Quality Control Procurement

Molecular Geometry: Trans-Planar Structure Confirmed by Single-Crystal X-ray Diffraction

The solid-state structure of bis(benzonitrile)palladium(II) dibromide has been unequivocally determined by single-crystal X-ray diffraction. The complex adopts a planar, trans geometry with the two benzonitrile ligands and two bromide ions arranged in a square-planar coordination environment around the palladium(II) center [1]. This trans configuration is identical to that of the dichloride analog [1]. The availability of high-quality crystals suitable for X-ray diffraction from benzonitrile solutions underscores the compound's crystallinity and purity [1].

X-ray Crystallography Molecular Structure Coordination Chemistry

Recommended Application Scenarios for Bis(benzonitrile)palladium(II) bromide Based on Quantitative Differentiation


Synthesis of Biaryl Motifs via Suzuki-Miyaura Coupling

Bis(benzonitrile)palladium(II) bromide is a suitable precatalyst for the Suzuki-Miyaura cross-coupling of aryl bromides or iodides with arylboronic acids. Its broad compatibility with this transformation makes it a practical choice for constructing biaryl bonds in pharmaceutical intermediates, agrochemicals, and advanced materials. The compound's lower solubility relative to the chloride analog [1] may necessitate optimization of solvent and temperature to ensure complete dissolution and catalytic activation.

Heck Olefination of Aryl Halides

The compound can be employed in Heck-type olefination reactions, wherein aryl halides couple with alkenes to form substituted styrenes . The trans-planar geometry and lability of the benzonitrile ligands [2] facilitate the in situ generation of active Pd(0) species required for the Heck catalytic cycle.

Buchwald-Hartwig Amination for C–N Bond Formation

Bis(benzonitrile)palladium(II) bromide serves as a precatalyst for Buchwald-Hartwig amination, enabling the construction of C–N bonds between aryl halides and amines . The absence of phosphine ligands in the precatalyst structure allows for flexible pairing with a wide range of ancillary ligands (e.g., Xantphos, DavePhos) to tailor reactivity and selectivity for specific substrate classes.

Sonogashira Cross-Coupling for Alkyne Functionalization

The compound is applicable in Sonogashira coupling reactions, which link terminal alkynes with aryl or vinyl halides to generate internal alkynes . The use of the bromide precatalyst, rather than the chloride analog, may be advantageous in copper-cocatalyzed Sonogashira systems where halide exchange between palladium and copper could influence catalyst speciation and reaction kinetics .

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